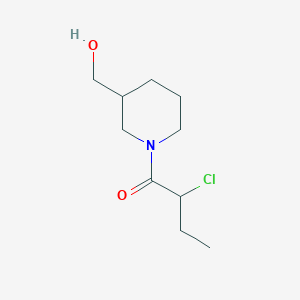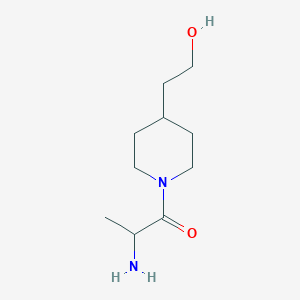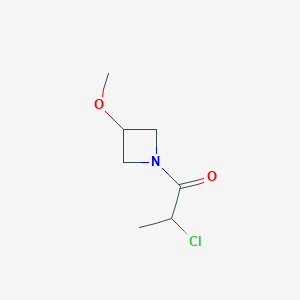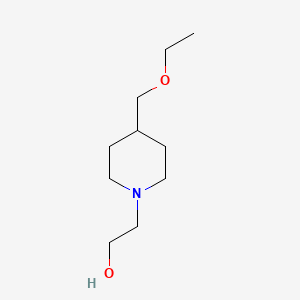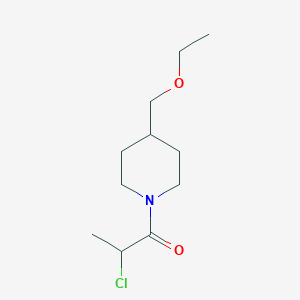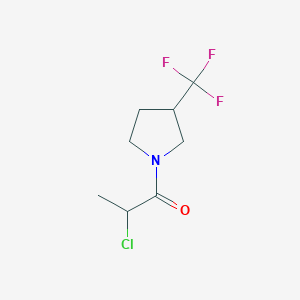
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is a synthetic drug that has been used in laboratory experiments for various purposes. It is a derivative of the pyrrolidinone class of compounds and has a wide range of applications in scientific research. TFMPP has been used in a variety of experiments, ranging from drug development to biochemical studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics. It has also been used in studies of enzyme inhibition, receptor binding, and other biochemical processes. In addition, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been used in studies of the effects of drugs on the central nervous system, including the effects of drugs on learning, memory, and behavior.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is not fully understood. It is believed to act as an agonist of serotonin and dopamine receptors in the brain. It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of certain neurotransmitters. In addition, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is believed to inhibit the reuptake of certain neurotransmitters, such as serotonin and dopamine, which can lead to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one are not fully understood. However, it is believed to have both stimulant and sedative effects. It has been observed to increase alertness, reduce fatigue, and improve concentration. In addition, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been observed to have an antidepressant effect and can reduce anxiety. It has also been observed to have an effect on appetite, as it can reduce hunger.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which means that its effects may not last long enough to be useful in certain experiments. In addition, it has not been studied extensively and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
The potential future directions for 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one are numerous. It could be used in further studies of drug metabolism, pharmacokinetics, and pharmacodynamics. It could also be used in further studies of enzyme inhibition, receptor binding, and other biochemical processes. In addition, it could be used in further studies of the effects of drugs on the central nervous system, including the effects of drugs on learning, memory, and behavior. Finally, it could be used in further studies of its antidepressant, sedative, and stimulant effects.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c1-5(9)7(14)13-3-2-6(4-13)8(10,11)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUYOHQCGIXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



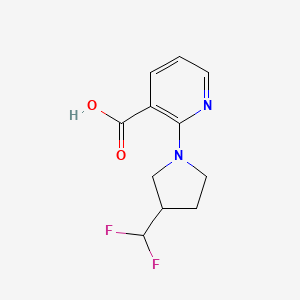

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
